molecular formula C16H17ClN2O B11945514 1-(3-Chloro-4-methylphenyl)-3-(4-ethylphenyl)urea

1-(3-Chloro-4-methylphenyl)-3-(4-ethylphenyl)urea

Cat. No.: B11945514
M. Wt: 288.77 g/mol
InChI Key: DNOJEDIALPYDHQ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-(4-ethylphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(4-ethylphenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 4-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)-3-(4-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Substituted urea derivatives with different functional groups.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-3-(4-ethylphenyl)urea has found applications in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating certain diseases. It is studied for its role in modulating biological pathways and molecular targets.

    Industry: Utilized in the development of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(4-ethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the target molecule. For example, in antimicrobial studies, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Comparison with Similar Compounds

    1-(3-Chloro-4-methylphenyl)-3-phenylurea: Similar structure but lacks the ethyl group on the phenyl ring.

    1-(4-Ethylphenyl)-3-phenylurea: Similar structure but lacks the chloro and methyl groups on the phenyl ring.

    1-(3-Chlorophenyl)-3-(4-ethylphenyl)urea: Similar structure but lacks the methyl group on the chloro-substituted phenyl ring.

Uniqueness: 1-(3-Chloro-4-methylphenyl)-3-(4-ethylphenyl)urea is unique due to the presence of both chloro and ethyl substituents on the aromatic rings. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)urea

InChI

InChI=1S/C16H17ClN2O/c1-3-12-5-8-13(9-6-12)18-16(20)19-14-7-4-11(2)15(17)10-14/h4-10H,3H2,1-2H3,(H2,18,19,20)

InChI Key

DNOJEDIALPYDHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)Cl

Origin of Product

United States

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